

Metal-Free Nitration of Phenols Using **tert-Butyl Nitrite**: Application Notes and Protocols

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Compound of Interest

Compound Name: *tert-Butyl nitrite*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of phenols is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and dye industries.^[1] Traditional nitration methods often employ harsh and corrosive reagents like mixed acids (sulfuric and nitric acid), which can lead to poor selectivity, over-nitration, and significant acid waste.^{[2][3]} This application note details a mild, metal-free, and chemoselective method for the mononitration of phenols using **tert-butyl nitrite** (t-BuONO). This procedure offers an efficient and selective alternative, particularly suitable for sensitive and complex substrates, including polymer-supported peptides.^{[2][4]}

tert-Butyl nitrite serves as a safe and effective nitrating agent, displaying a high degree of chemoselectivity for phenols and producing only tert-butanol as a byproduct.^{[4][5]} The reaction proceeds under mild conditions and demonstrates compatibility with a variety of functional groups, making it a valuable tool in organic synthesis and drug development.^{[2][6]}

Reaction and Mechanism

The proposed mechanism for the nitration of phenols with **tert-butyl nitrite** involves an initial reversible O-nitrosylation of the phenolic hydroxyl group to form an O-nitroso intermediate.^{[4][5]} This is followed by homolysis and oxidation to achieve C-nitration.^{[5][6]} The hydroxyl group of the phenol plays a crucial role in directing the regioselectivity of the reaction.^{[4][5]}

Application Notes

- **Chemoselectivity:** This method exhibits excellent chemoselectivity, preferentially nitrating phenolic hydroxyl groups in the presence of other potentially reactive functional groups.[4][5]
- **Mononitration:** The reaction conditions are optimized to favor the formation of mononitro derivatives, with resistance to over-nitration.[4][5]
- **Regioselectivity:** The regiochemical outcome is predominantly influenced by the directing effect of the hydroxyl group. For instance, ortho- and para-substituted phenols yield exclusively the corresponding para- and ortho-nitro derivatives, respectively.[4][5] In cases where both ortho and para positions are available, a mixture of mononitrated regioisomers is typically obtained.[5]
- **Substrate Scope:** The procedure is effective for a range of electron-rich phenols with varying steric hindrance.[5]
- **Solid-Phase Synthesis:** A significant advantage of this method is its compatibility with solid-phase peptide synthesis, enabling the site-specific nitration of tyrosine residues within peptides.[4][5] This is particularly useful for the synthesis of fluorogenic substrates for protease characterization.[4]
- **Safety and Handling:** **tert-Butyl nitrite** is a volatile and relatively safe reagent compared to traditional nitrating agents, and it is soluble in various organic solvents.[4][5]

Experimental Protocols

General Procedure for Nitration of Phenols in Solution

This protocol is adapted from the work of Savinov and co-workers.[5]

Materials:

- Phenolic substrate
- **tert-Butyl nitrite** (t-BuONO)
- Anhydrous tetrahydrofuran (THF)

- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve the phenolic substrate in anhydrous THF to a concentration of 0.2 M.
- To the stirred solution, add 3 equivalents of **tert-butyl nitrite** at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary depending on the substrate.
- Upon completion, the reaction mixture can be concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Note: All yields reported in the following tables were determined by ^1H NMR unless otherwise specified.[5]

Data Presentation

Table 1: Nitration of Various Phenolic Substrates[5]

| Entry | Substrate | Product(s) | Yield (%) |
|-------|---------------------|---|------------------|
| 1 | Phenol | o-Nitrophenol / p-Nitrophenol | 78 (o/p = 1.3:1) |
| 2 | o-Cresol | 4-Methyl-2-nitrophenol / 2-Methyl-4-nitrophenol | 82 (o/p mixture) |
| 3 | p-Cresol | 2-Nitro-4-methylphenol | 95 |
| 4 | 4-Methoxyphenol | 4-Methoxy-2-nitrophenol | >95 |
| 5 | 2,6-Dimethoxyphenol | 2,6-Dimethoxy-4-nitrophenol | >95 |

Table 2: Nitration of Tyrosine Derivatives[4]

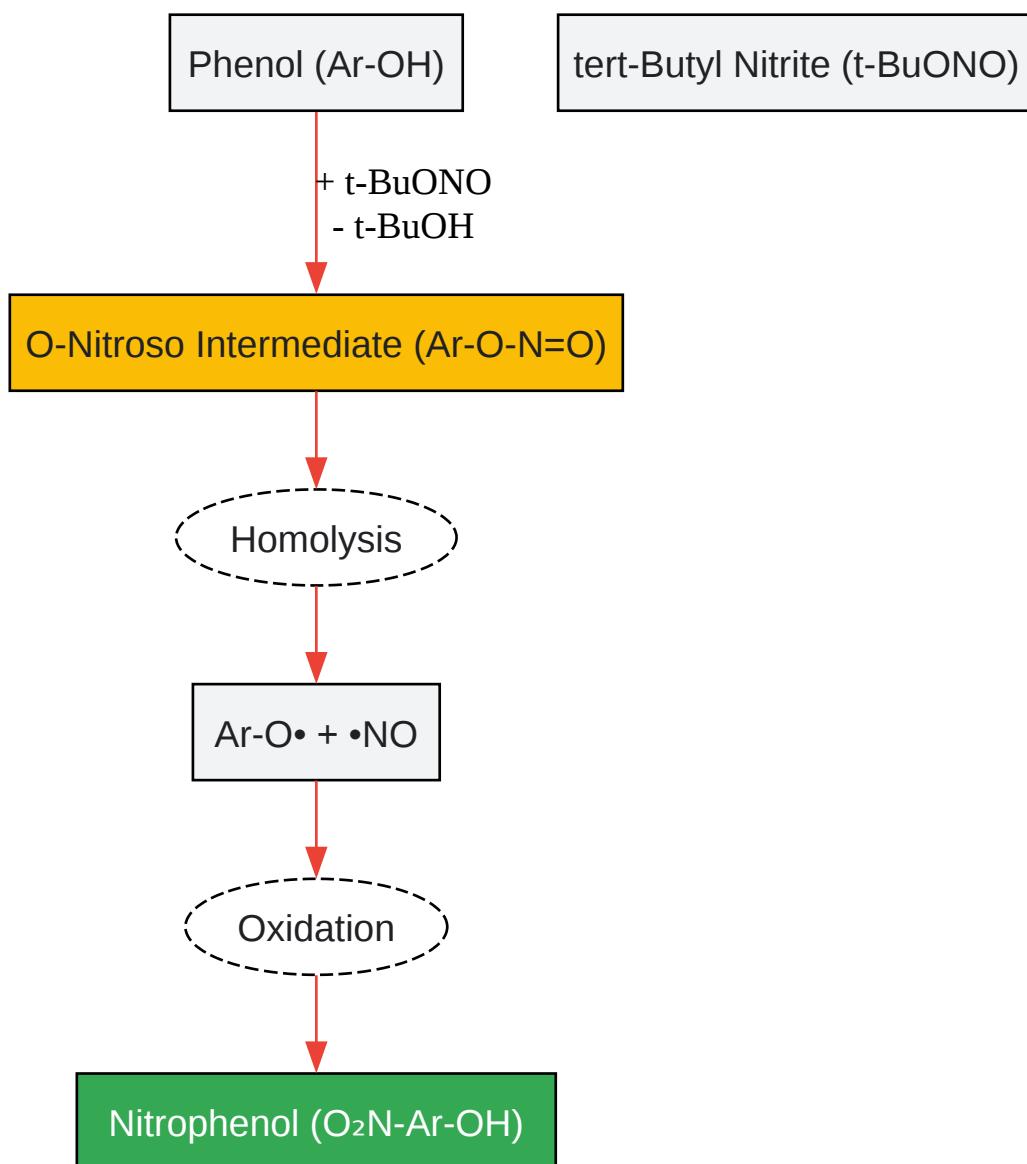
| Entry | Substrate | Product | Yield (%) |
|-------|-------------|---------------------------------|-----------|
| 1 | Boc-Tyr-OH | Boc-Tyr(3-NO ₂)-OH | >95 |
| 2 | Boc-Tyr-OMe | Boc-Tyr(3-NO ₂)-OMe | >95 |

Visualizations



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Caption: Experimental workflow for the metal-free nitration of phenols.

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Caption: Proposed mechanism for the nitration of phenols with t-BuONO.

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